Welcome to the BenchChem Online Store!
molecular formula C9H9N3O2 B8726101 2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one

2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B8726101
M. Wt: 191.19 g/mol
InChI Key: XLGIKYOLQRJSQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08518943B2

Procedure details

A sodium ethoxide solution (EtOH/EtONa, 0.5 N, 400 ml) containing diethyl malonate (50 mmol, 1 eq., 5.8 ml, 6.6 g) and 5-cyclopropyl-1H-pyrazol-3-amine (50 mmol, 1 eq., 6.16 g) is refluxed for 7 hours. After cooling to room temperature, an aqueous hydrochloric acid solution (5 N, 240 ml) is added until pH 5 is obtained. Volatiles are then removed under reduce pressure and the residue dried under vacuum to afford 2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one x271. To this residue is successively added POCl3 (125 ml, 1.34 mol) and N,N-dimethylaniline (12.5 ml, 0.1 mol, 2 eq.) and the resulting mixture is refluxed during 3 hours. After cooling to room temperature, the reaction mixture is poured on ice and stirred during one hour at this temperature. The reaction mixture is extracted with dichloromethane, and the resulting organic phase is washed twice with water. The organic phase is dried over Na2SO4, filtered and evaporated under reduce pressure. The crude product is purified chromatography on silicagel (CH2Cl2/hexane: 40/60) to afford 5.85 g of 5,7-dichloro-2-cyclopropylpyrazolo[1,5-a]pyrimidine x272 as a solid.
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].[C:5]([O:13]CC)(=O)[CH2:6][C:7]([O:9]CC)=O.[CH:16]1([C:19]2[NH:23][N:22]=[C:21]([NH2:24])[CH:20]=2)[CH2:18][CH2:17]1>Cl>[CH:16]1([C:19]2[CH:20]=[C:21]3[NH:24][C:7](=[O:9])[CH:6]=[C:5]([OH:13])[N:22]3[N:23]=2)[CH2:18][CH2:17]1 |f:0.1|

Inputs

Step One
Name
Quantity
400 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
6.16 g
Type
reactant
Smiles
C1(CC1)C1=CC(=NN1)N
Step Two
Name
Quantity
240 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
Volatiles are then removed
CUSTOM
Type
CUSTOM
Details
the residue dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=NN2C(NC(C=C2O)=O)=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.